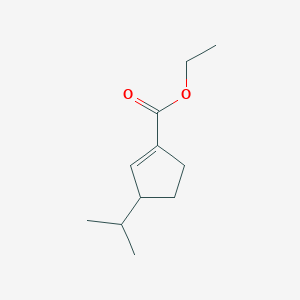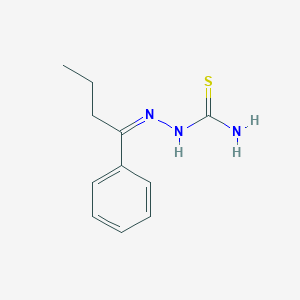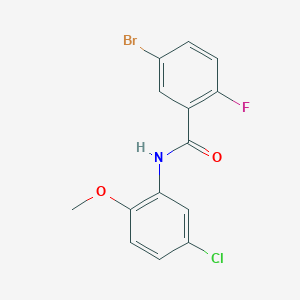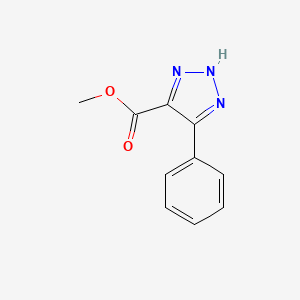
7-Methyl-2,3-dihydrophenanthren-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methyl-2,3-dihydrophenanthren-4(1H)-one is an organic compound belonging to the phenanthrene family. Phenanthrene derivatives are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound features a methyl group at the 7th position and a ketone group at the 4th position, contributing to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-dihydrophenanthren-4(1H)-one can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation of 7-methylphenanthrene with an appropriate acylating agent under acidic conditions. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Large-scale synthesis might employ continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
7-Methyl-2,3-dihydrophenanthren-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The methyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of halogenated or other substituted derivatives.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials, dyes, and polymers.
作用機序
The mechanism of action of 7-Methyl-2,3-dihydrophenanthren-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The ketone group and the aromatic structure play crucial roles in its reactivity and interactions.
類似化合物との比較
Similar Compounds
Phenanthrene: The parent compound without the methyl and ketone groups.
7-Methylphenanthrene: Lacks the ketone group.
2,3-Dihydrophenanthren-4(1H)-one: Lacks the methyl group.
Uniqueness
7-Methyl-2,3-dihydrophenanthren-4(1H)-one is unique due to the presence of both the methyl and ketone groups, which influence its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct chemical behavior and biological activities compared to its analogs.
特性
CAS番号 |
1504-28-5 |
|---|---|
分子式 |
C15H14O |
分子量 |
210.27 g/mol |
IUPAC名 |
7-methyl-2,3-dihydro-1H-phenanthren-4-one |
InChI |
InChI=1S/C15H14O/c1-10-5-8-13-12(9-10)7-6-11-3-2-4-14(16)15(11)13/h5-9H,2-4H2,1H3 |
InChIキー |
CMEFBLNTFDOYFF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C3=C(CCCC3=O)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2R)-13,13,14,14,15,15,16,16,16-nonadeuterio-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]hexadecanamide](/img/structure/B11945089.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dichlorophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11945097.png)




![(5-chloro-2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11945119.png)
![Ethyl 7-(4-chlorobenzoyl)pyrrolo[1,2-b]pyridazine-5-carboxylate](/img/structure/B11945127.png)


